N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
Description
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro, phenoxy, methoxy, and propan-2-ylsulfamoyl groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-15(2)26-32(28,29)22-13-16(9-11-21(22)30-3)23(27)25-19-14-17(24)10-12-20(19)31-18-7-5-4-6-8-18/h4-15,26H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQPWDYZVLBGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might include:
Formation of the phenoxyphenyl intermediate: Reacting 5-chloro-2-phenol with a suitable phenyl halide under basic conditions to form 5-chloro-2-phenoxyphenyl.
Introduction of the methoxy group: Methoxylation of the intermediate using a methylating agent like dimethyl sulfate or methyl iodide.
Sulfamoylation: Introducing the propan-2-ylsulfamoyl group through a reaction with isopropylamine and a sulfonyl chloride derivative.
Formation of the benzamide: Coupling the intermediate with 4-methoxy-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine and subsequent acylation to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide: Lacks the propan-2-ylsulfamoyl group.
N-(5-chloro-2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide: Lacks the methoxy group.
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide: Contains a methylsulfamoyl group instead of propan-2-ylsulfamoyl.
Uniqueness
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
